BMP Signaling Potency vs Dorsomorphin
In C2C12 myoblast cells, LDN193189 inhibits BMP4-mediated Smad1/5/8 phosphorylation with an IC50 of approximately 5 nM, compared to dorsomorphin which achieves comparable inhibition only at approximately 470 nM [1]. This nearly 100-fold difference in cellular potency means that LDN193189 achieves full pathway suppression at concentrations that do not trigger the extensive off-target kinase inhibition observed with dorsomorphin at its effective dose range .
| Evidence Dimension | IC50 for BMP4-mediated Smad1/5/8 phosphorylation |
|---|---|
| Target Compound Data | LDN193189: IC50 ≈ 5 nM |
| Comparator Or Baseline | Dorsomorphin: IC50 ≈ 470 nM |
| Quantified Difference | LDN193189 is ~94-fold more potent than dorsomorphin |
| Conditions | C2C12 murine myoblast cells stimulated with BMP4 |
Why This Matters
For procurement decisions in BMP signaling research, the 100-fold potency differential directly translates to substantially lower required working concentrations, reducing compound consumption and minimizing concentration-dependent off-target confounding.
- [1] Boergermann JH, Kopf J, Yu PB, Knaus P. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells. Int J Biochem Cell Biol. 2010;42(11):1802-1807. View Source
